Trifluoroacetic acid, 2-naphthyl ester
Description
Trifluoroacetic acid, 2-naphthyl ester (CAS: Not explicitly provided in evidence; EINECS: 13-388-7) is an organofluorine compound derived from trifluoroacetic acid (TFA) and 2-naphthol. It features a trifluoroacetyl group bonded to the oxygen of a 2-naphthyl moiety. This ester is characterized by its high lipophilicity (logP = 3.308) and aromatic bulk, making it valuable in organic synthesis, particularly in protecting group chemistry and catalysis .
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
FBGJNOFLJYQIDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
a. Trifluoroacetic Acid Esters with Alkyl/Aryl Substituents
Note: The molecular weight of the 2-naphthyl ester is estimated based on its structure.
Key Observations :
- The 2-naphthyl ester has significantly higher lipophilicity (logP = 3.308) compared to alkyl esters like ethyl (logP ~1.2) or methyl (logP ~0.8) due to its aromatic naphthyl group .
- Bulky substituents (e.g., 2-naphthyl) reduce volatility and enhance steric hindrance, influencing reactivity in nucleophilic substitutions or catalytic processes .
a. Deprotection and Catalysis :
- Trifluoroacetic acid esters are widely used in Boc (tert-butoxycarbonyl) deprotection. For example, TFA-mediated cleavage of benzyl ethers yields products in high yields (65–98%) . The 2-naphthyl ester’s bulk may slow reaction kinetics compared to smaller esters like ethyl or methyl, but its stability could be advantageous in stepwise syntheses.
- In asymmetric catalysis, 2-naphthyl-substituted α-β-amino esters (e.g., compound 26 in ) exhibit reduced stereoselectivity compared to phenyl analogs, highlighting the impact of substituent position on reaction outcomes .
b. Comparison with Sulfonate Esters :
- 2-Naphthyl trifluoromethanesulfonate (triflate) (CAS: 3857-83-8) is a sulfonate ester with a molecular weight of 276.23 g/mol. Unlike the trifluoroacetyl ester, triflates are superior leaving groups in SN2 reactions and cross-couplings (e.g., Suzuki reactions) due to the stability of the triflate anion .
Industrial and Pharmaceutical Relevance
- Ethyl trifluoroacetate (CAS: 383-63-1) is a key intermediate for pharmaceuticals like thiazafluron and anesthetics .
- 2-Naphthyl esters are niche reagents, often employed in specialized syntheses requiring aromatic bulk or tailored lipophilicity. For instance, 2-naphthyl groups in α-β-amino esters (e.g., compound 26) are used to modulate biological activity or material properties .
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